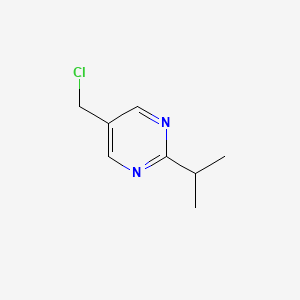![molecular formula C42H66Br2O2S2 B13925047 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione is an organic compound known for its applications in organic photovoltaic (OPV) devices. It is a thienopyrrolodione (TPD) based electron acceptor material, widely used in the synthesis of low band gap polymers for various OPV devices, including bulk heterojunction solar cells .
Métodos De Preparación
The synthesis of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione involves multiple steps, including substitution reactions, cyclization reactions, and oxidation reactions. The compound is typically prepared through organic synthesis methods, which require precise reaction conditions and the use of specific reagents . Industrial production methods involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining the desired purity and yield.
Análisis De Reacciones Químicas
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione has several scientific research applications, including:
Organic Photovoltaics (OPV): It is used as an electron acceptor material in polymer solar cells, contributing to the development of efficient and stable OPV devices.
Organic Field-Effect Transistors (OFETs): The compound’s excellent electron-withdrawing capability makes it suitable for use in OFETs, enhancing their performance.
Optoelectronic Devices: Its unique photophysical properties make it valuable for various optoelectronic applications, including light-emitting diodes and photodetectors.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione involves its role as an electron acceptor material. The compound’s powerful electron-withdrawing capability allows it to effectively accept electrons from donor materials in OPV devices, facilitating charge separation and transport. This process enhances the overall efficiency of the devices .
Comparación Con Compuestos Similares
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione can be compared with other similar compounds, such as:
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Another TPD-based electron acceptor material used in OPV applications.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A donor material used in the synthesis of terpolymers for OPV devices.
The uniqueness of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione lies in its specific molecular structure, which provides distinct photophysical properties and enhances the performance of OPV devices.
Propiedades
Fórmula molecular |
C42H66Br2O2S2 |
|---|---|
Peso molecular |
826.9 g/mol |
Nombre IUPAC |
1,3-dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C42H66Br2O2S2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-33-35-36(40(46)38-37(39(35)45)41(43)48-42(38)44)34(47-33)30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
Clave InChI |
LYTKWWZCVGWWCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)CC1=C2C(=C(S1)CC(CCCCCC)CCCCCCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


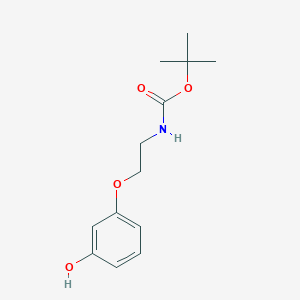
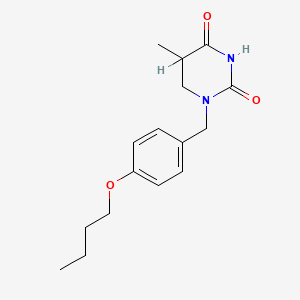

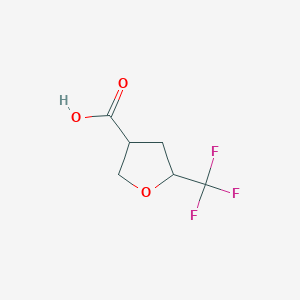
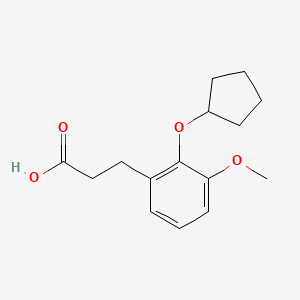
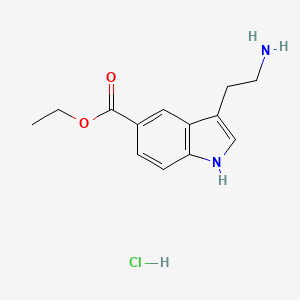
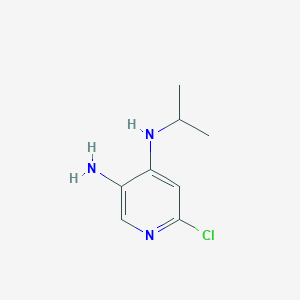
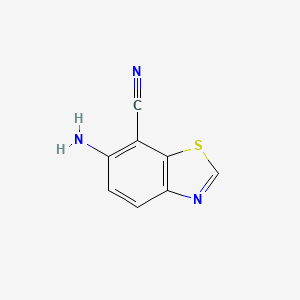
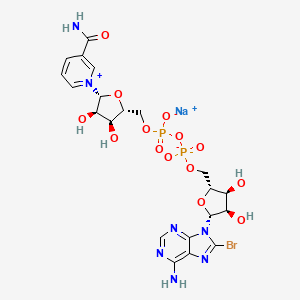
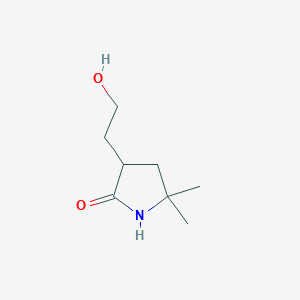
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
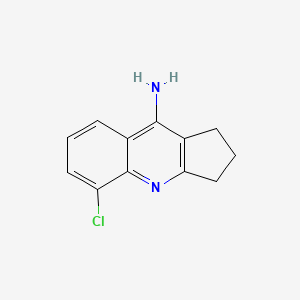
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
